molecular formula C13H18N2O2 B14864821 6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid

6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid

Cat. No.: B14864821
M. Wt: 234.29 g/mol
InChI Key: JDFXJECGMNFCLK-UHFFFAOYSA-N
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Description

6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a carboxylic acid group at the 4-position and a cyclohexylethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the cyclohexylethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthetic routes that are optimized for high yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. For instance, a Pd-catalyzed carbonylation reaction can be employed to introduce the carboxylic acid group .

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, pyrimidine derivatives are known to inhibit certain enzymes involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

6-(2-Cyclohexylethyl)pyrimidine-4-carboxylic acid is unique due to the presence of the cyclohexylethyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and designing molecules with desired biological activities.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

6-(2-cyclohexylethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H18N2O2/c16-13(17)12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H,16,17)

InChI Key

JDFXJECGMNFCLK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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